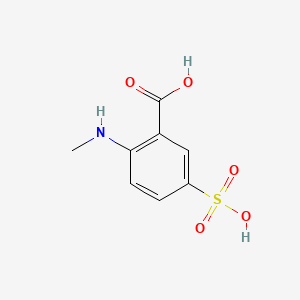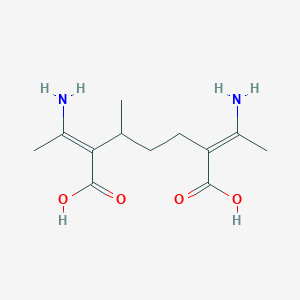
1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) is an organic compound with the molecular formula C12H20N2O4. It is known for its unique structure, which includes two amino groups and two ester groups.
Preparation Methods
The synthesis of 1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) typically involves the reaction of 1-methylpropane-1,3-diol with 3-aminobut-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Chemical Reactions Analysis
1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester groups into alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups .
Scientific Research Applications
1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) can be compared with similar compounds such as:
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar backbone but different functional groups, leading to distinct chemical properties and applications.
Thiodiethane-1,2-diyl bis(3-aminobut-2-enoate): Another related compound with sulfur atoms in its structure, used as a stabilizer for PVC.
The uniqueness of 1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications .
Properties
CAS No. |
67274-11-7 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis(1-aminoethylidene)-3-methylheptanedioic acid |
InChI |
InChI=1S/C12H20N2O4/c1-6(10(8(3)14)12(17)18)4-5-9(7(2)13)11(15)16/h6H,4-5,13-14H2,1-3H3,(H,15,16)(H,17,18)/b9-7+,10-8+ |
InChI Key |
KLKPMMJXNVVHRS-FIFLTTCUSA-N |
Isomeric SMILES |
CC(CC/C(=C(/C)\N)/C(=O)O)/C(=C(/C)\N)/C(=O)O |
Canonical SMILES |
CC(CCC(=C(C)N)C(=O)O)C(=C(C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


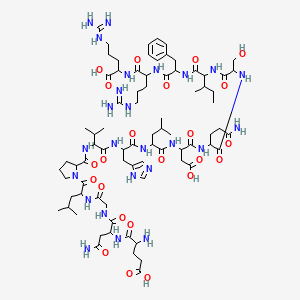
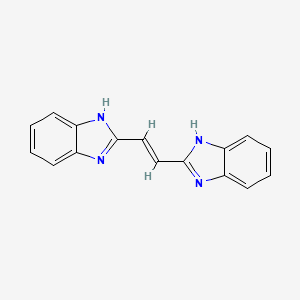
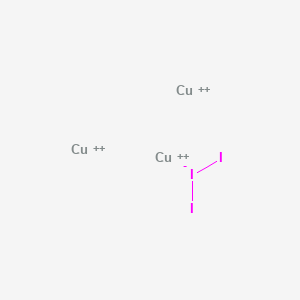
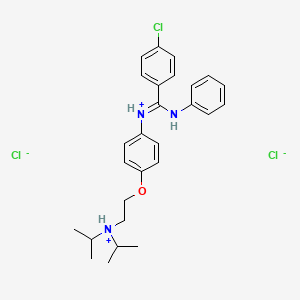
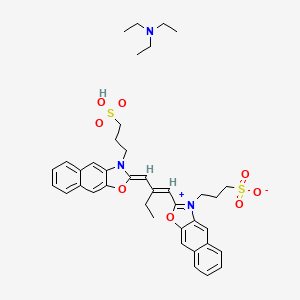
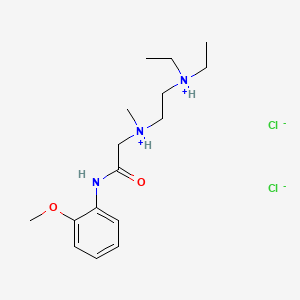

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
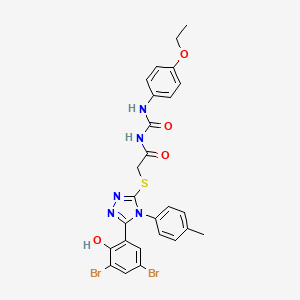
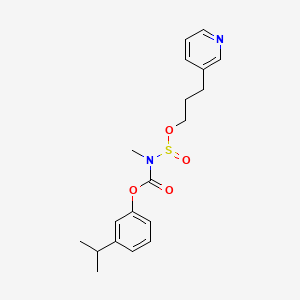
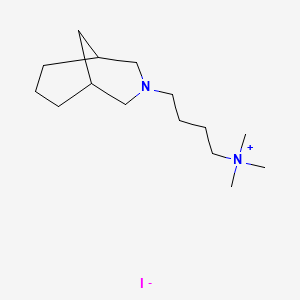
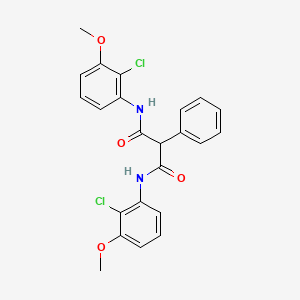
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
